N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide
Overview
Description
N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide, also known as ML277, is a small molecule that has been studied extensively for its potential as a therapeutic agent. This compound is of particular interest due to its ability to selectively activate an ion channel known as the K2P channel, which has been implicated in a variety of physiological processes. In
Mechanism of Action
The mechanism of action of N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide involves its selective activation of the K2P channel. This channel is involved in regulating the resting membrane potential of cells, and its activation by N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide leads to hyperpolarization of the cell membrane. This hyperpolarization can have a variety of effects on cellular processes, including the regulation of heart rate, blood pressure, and pain perception.
Biochemical and Physiological Effects:
N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to have a variety of biochemical and physiological effects, including the regulation of heart rate, blood pressure, and pain perception. This compound has also been shown to modulate the activity of ion channels in the brain, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide for lab experiments is its selectivity for the K2P channel. This selectivity allows researchers to study the effects of K2P channel activation in isolation, without the confounding effects of other ion channels. However, one limitation of N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide is its relatively low potency, which can make it difficult to achieve the desired level of channel activation in some experiments.
Future Directions
There are many potential future directions for research on N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of more potent analogs of N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide, which could be used to achieve greater channel activation in lab experiments. Another area of interest is the investigation of the effects of N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide on other physiological processes, such as inflammation and immune function. Finally, the potential therapeutic applications of N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide in the treatment of cardiovascular disease and pain warrant further investigation.
Scientific Research Applications
N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide has been studied extensively for its potential as a therapeutic agent, particularly in the treatment of cardiovascular disease and pain. This compound has been shown to selectively activate the K2P channel, which is involved in regulating the resting membrane potential of cells. By selectively activating this channel, N-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide has the potential to modulate a variety of physiological processes, including heart rate, blood pressure, and pain perception.
properties
IUPAC Name |
N-[1-[(4-methoxyphenyl)carbamoyl]cyclohexyl]-4-(tetrazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-31-19-11-7-17(8-12-19)24-21(30)22(13-3-2-4-14-22)25-20(29)16-5-9-18(10-6-16)28-15-23-26-27-28/h5-12,15H,2-4,13-14H2,1H3,(H,24,30)(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXYVZHKICZAEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2(CCCCC2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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